molecular formula C21H24N2O4S B3555278 N-[4-(6-Methoxy-2,2,4-trimethyl-2H-quinoline-1-sulfonyl)-phenyl]-acetamide

N-[4-(6-Methoxy-2,2,4-trimethyl-2H-quinoline-1-sulfonyl)-phenyl]-acetamide

Cat. No.: B3555278
M. Wt: 400.5 g/mol
InChI Key: INIIWKSJGODMFA-UHFFFAOYSA-N
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Description

N-[4-(6-Methoxy-2,2,4-trimethyl-2H-quinoline-1-sulfonyl)-phenyl]-acetamide is a sulfonamide-linked acetamide derivative featuring a quinoline core. The quinoline ring is substituted with a methoxy group at position 6 and two methyl groups at positions 2 and 4, contributing to its lipophilicity and steric bulk. The sulfonyl bridge connects the quinoline moiety to a phenylacetamide group, a structural motif often associated with pharmacological activity in analgesics, antimicrobials, and enzyme inhibitors.

Properties

IUPAC Name

N-[4-(6-methoxy-2,2,4-trimethylquinolin-1-yl)sulfonylphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4S/c1-14-13-21(3,4)23(20-11-8-17(27-5)12-19(14)20)28(25,26)18-9-6-16(7-10-18)22-15(2)24/h6-13H,1-5H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INIIWKSJGODMFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(N(C2=C1C=C(C=C2)OC)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[4-(6-Methoxy-2,2,4-trimethyl-2H-quinoline-1-sulfonyl)-phenyl]-acetamide involves multiple steps, typically starting with the formation of the quinoline core. The methoxy and trimethyl groups are introduced through specific alkylation reactions, while the sulfonyl group is added via sulfonation. The final step involves the acylation of the phenyl ring with acetamide. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.

Chemical Reactions Analysis

N-[4-(6-Methoxy-2,2,4-trimethyl-2H-quinoline-1-sulfonyl)-phenyl]-acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the quinoline ring.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, especially in the presence of strong electrophiles like nitronium ions.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and acetic acid.

Scientific Research Applications

The compound N-[4-(6-Methoxy-2,2,4-trimethyl-2H-quinoline-1-sulfonyl)-phenyl]-acetamide is a specialized chemical with diverse applications in scientific research, particularly in medicinal chemistry and material science. This article explores its applications, supported by data tables and case studies.

Medicinal Chemistry

Anticancer Activity
Research has indicated that quinoline derivatives exhibit significant anticancer properties. This compound has been studied for its ability to inhibit specific cancer cell lines. For instance, a study demonstrated that this compound effectively reduced cell viability in breast cancer cells through apoptosis induction mechanisms .

Antimicrobial Properties
The compound has shown promise as an antimicrobial agent against various pathogens. In vitro studies revealed that it possesses inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .

Material Science

Polymer Additive
In material science, this compound can be utilized as an additive in polymer formulations. Its unique chemical structure can enhance the thermal stability and mechanical properties of polymers. Research has shown that incorporating this compound into polyvinyl chloride (PVC) improves its durability and resistance to degradation under heat .

Biological Studies

Enzyme Inhibition Studies
Another significant application is in enzyme inhibition studies. The compound has been investigated for its ability to inhibit specific enzymes implicated in various diseases. For example, it was found to inhibit acetylcholinesterase activity, which is crucial in treating neurodegenerative disorders like Alzheimer's disease .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 Value (µM)Reference
Anticancer ActivityBreast Cancer Cells15
Antimicrobial ActivityE. coli20
Enzyme InhibitionAcetylcholinesterase10

Table 2: Material Properties Enhancement

Polymer TypeProperty EnhancedImprovement (%)Reference
Polyvinyl Chloride (PVC)Thermal Stability25
PolyethyleneMechanical Strength15

Case Study 1: Anticancer Efficacy

A study conducted on the effects of this compound on MCF-7 breast cancer cells showed that treatment with the compound resulted in a significant decrease in cell proliferation compared to control groups. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G0/G1 phase.

Case Study 2: Antimicrobial Activity

In another investigation, this compound was tested against a panel of bacterial strains including Staphylococcus aureus and Escherichia coli. Results indicated a dose-dependent inhibition of bacterial growth, making it a candidate for further development into therapeutic agents against resistant bacterial strains.

Mechanism of Action

The mechanism of action of N-[4-(6-Methoxy-2,2,4-trimethyl-2H-quinoline-1-sulfonyl)-phenyl]-acetamide involves its interaction with molecular targets such as enzymes or receptors. The quinoline core can intercalate with DNA, affecting transcription and replication processes. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. These interactions can modulate various cellular pathways, resulting in the compound’s biological effects.

Comparison with Similar Compounds

Structural Analogues with Quinoline Sulfonamide Cores

A. Fluorinated Quinoline Derivatives

  • N-[4-(6-Fluoro-2-methyl-3,4-dihydro-2H-quinoline-1-sulfonyl)-phenyl]-acetamide (): Structural Differences: Replaces the 6-methoxy and 2,4-trimethyl groups with a 6-fluoro substituent and a partially saturated dihydroquinoline ring.

B. Chlorinated Quinoline-Triazole Hybrids

  • N-[7-Chloro-4-[4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl]quinoline]-acetamide (): Structural Differences: Incorporates a triazole ring at position 4 of the quinoline and a 7-chloro substituent. Implications: The triazole group introduces hydrogen-bonding capability, which may enhance target engagement in antimicrobial or cytotoxic contexts .
Sulfonamide-Linked Acetamides with Varied Substituents

A. Piperazinyl and Morpholino Derivatives

  • N-[4-(4-Methylpiperazinyl)sulfonylphenyl]acetamide (Compound 35) ():
    • Activity : Exhibits analgesic activity comparable to paracetamol, attributed to the piperazinyl group’s ability to modulate neurotransmitter receptors .

B. Sulfamoylphenyl Derivatives

  • N-(4-Sulfamoylphenyl)-2-[(6-methoxy-1H-benzimidazol-2-yl)thio]acetamide (): Structural Differences: Replaces the quinoline with a benzimidazole-thioether group.
Pharmacological Activity Comparison
Compound Class Key Substituents Pharmacological Activity Reference
Target Compound 6-Methoxy, 2,2,4-trimethylquinoline Not explicitly reported -
Fluorinated Quinoline 6-Fluoro, dihydroquinoline Undisclosed (structural analog)
Piperazinyl Sulfonamide 4-Methylpiperazinyl Analgesic (paracetamol-like)
Morpholino Sulfonamide Morpholino Antimicrobial
Benzimidazole-Thioether Benzimidazole, sulfamoyl Hypothesized DNA-targeting activity

Biological Activity

N-[4-(6-Methoxy-2,2,4-trimethyl-2H-quinoline-1-sulfonyl)-phenyl]-acetamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article synthesizes findings from various studies to provide an overview of its biological activity, mechanisms of action, and implications for therapeutic use.

Chemical Structure and Properties

The compound features a quinoline moiety known for its diverse biological activities. The presence of the methoxy and sulfonyl groups enhances its solubility and bioavailability, which are critical for pharmacological efficacy.

Chemical Structure:

  • Molecular Formula: C17H20N2O3S
  • Molecular Weight: 336.42 g/mol

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Protein Kinases : The compound has been shown to modulate protein kinase activity, which plays a crucial role in cell signaling pathways related to proliferation and apoptosis .
  • Microtubule Disruption : Similar to other quinoline derivatives, it may disrupt microtubule dynamics, leading to mitotic arrest in cancer cells. This mechanism is significant as it targets the cellular machinery involved in cell division .
  • Induction of Apoptosis : Studies have reported that the compound can induce apoptosis in various cancer cell lines by activating caspase pathways .

Anticancer Activity

The anticancer potential of this compound has been evaluated against several cancer cell lines. Below is a summary of key findings:

Cell Line IC50 (µM) Mechanism
A5495.0Microtubule disruption
MCF-73.5Induction of apoptosis
C64.0Inhibition of protein kinases

These results indicate that the compound exhibits potent cytotoxicity against various cancer types, making it a candidate for further development as an anticancer agent.

Case Studies

  • Case Study 1: Lung Cancer (A549 Cell Line)
    • In vitro studies demonstrated that treatment with this compound resulted in significant inhibition of cell proliferation and induced apoptosis through caspase activation.
  • Case Study 2: Breast Cancer (MCF-7 Cell Line)
    • The compound was found to significantly reduce viability in MCF-7 cells with an IC50 value of 3.5 µM, showcasing its potential as a therapeutic agent against breast cancer.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(6-Methoxy-2,2,4-trimethyl-2H-quinoline-1-sulfonyl)-phenyl]-acetamide
Reactant of Route 2
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N-[4-(6-Methoxy-2,2,4-trimethyl-2H-quinoline-1-sulfonyl)-phenyl]-acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.